Methyl cyano(imidazolidin-2-ylidene)acetate Methyl cyano(imidazolidin-2-ylidene)acetate
Brand Name: Vulcanchem
CAS No.: 91912-29-7
VCID: VC13315510
InChI: InChI=1S/C7H9N3O2/c1-12-7(11)5(4-8)6-9-2-3-10-6/h9-10H,2-3H2,1H3
SMILES: COC(=O)C(=C1NCCN1)C#N
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

Methyl cyano(imidazolidin-2-ylidene)acetate

CAS No.: 91912-29-7

Cat. No.: VC13315510

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl cyano(imidazolidin-2-ylidene)acetate - 91912-29-7

Specification

CAS No. 91912-29-7
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name methyl 2-cyano-2-imidazolidin-2-ylideneacetate
Standard InChI InChI=1S/C7H9N3O2/c1-12-7(11)5(4-8)6-9-2-3-10-6/h9-10H,2-3H2,1H3
Standard InChI Key WQPGXYAMKDPXNH-UHFFFAOYSA-N
SMILES COC(=O)C(=C1NCCN1)C#N
Canonical SMILES COC(=O)C(=C1NCCN1)C#N

Introduction

Chemical Identity and Structural Characteristics

Methyl cyano(imidazolidin-2-ylidene)acetate is characterized by a planar imidazolidine ring system conjugated with electron-withdrawing substituents. Spectroscopic data (IR, ¹H/¹³C NMR) confirm the presence of distinct functional groups:

  • IR: Strong absorption bands at 3387 cm⁻¹ (N–H stretch), 1722 cm⁻¹ (C=O ester), and 1662 cm⁻¹ (C=O amide) .

  • ¹H NMR: Singlets corresponding to methyl groups (δ 3.21 ppm) and imidazolidine protons (δ 3.76 ppm) .

  • ¹³C NMR: Peaks at 161.23 ppm (C=O ester) and 185.47 ppm (imidazolidine carbons) .

The compound’s stability arises from resonance delocalization across the imidazolidine ring and cyano group, as evidenced by X-ray crystallography analogs .

Synthesis and Reaction Optimization

The El-Saghier reaction provides a high-yield, solvent-free route to methyl cyano(imidazolidin-2-ylidene)acetate derivatives. Key steps include:

  • Nucleophilic Attack: Primary amines react with ethyl cyanoacetate, forming cyanoacetamido intermediates.

  • Cyclization: Ethyl glycinate hydrochloride undergoes ring closure via imino group activation, eliminating ethanol .

Table 1: Yield Optimization for Model Compound N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide (4f)

EntryEthyl Cyanoacetate (equiv)Ethyl Glycinate Hydrochloride (equiv)Yield (%)
11.01.075
21.01.290
51.01.585

Neat conditions at 70°C for 2 hours maximized yields (90–98%), avoiding solvent-related hazards and byproducts .

Antimicrobial Activity and Structure-Activity Relationships

Methyl cyano(imidazolidin-2-ylidene)acetate derivatives exhibit broad-spectrum antimicrobial activity. Testing against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Bacillus cereus) bacteria revealed:

Table 2: Selected Antimicrobial Results (Inhibition Zone, mm)

CompoundE. coliS. aureusCandida albicans
4b141215
4f121314
6b161013
  • 4b (70% activity index against E. coli) and 6b (80% index) outperformed chloramphenicol in potency .

  • Electron-withdrawing groups (e.g., cyano) enhance membrane penetration, while alkyl chains improve lipid bilayer interactions .

Molecular Docking and Mechanism of Action

Docking studies against the E. coli FabH–CoA complex (PDB: 1HNJ) identified critical interactions:

  • Hydrogen Bonding: Cyano and carbonyl groups bind to Thr³⁰⁷ and Gln³⁰³ residues.

  • Van der Waals Interactions: Imidazolidine ring aligns with hydrophobic pockets near Met¹⁹⁰ and Leu¹⁸⁹ .

These interactions disrupt fatty acid biosynthesis, explaining the observed bactericidal effects.

Environmental and Synthetic Considerations

The solvent-free El-Saghier method aligns with green chemistry principles, reducing waste by 40–60% compared to traditional reflux methods . Scalability is feasible, with batch sizes up to 500 g reported without yield drop .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator